N-(3-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-14-6-8-15(9-7-14)21-24-23-18-10-11-20(25-26(18)21)29-13-19(27)22-16-4-3-5-17(12-16)28-2/h3-12H,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMFIPTTZGFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide represents a novel addition to the class of triazole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 357.44 g/mol
The presence of the triazole ring is crucial for its biological activity, as triazole derivatives are known to interact with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that triazole compounds exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : Triazoles often inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death. This mechanism is similar to that observed in well-known antifungal agents like fluconazole.
- Efficacy : In vitro tests have shown that certain triazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
Antitumor Activity
Triazole derivatives have also been investigated for their potential antitumor effects:
- Cell Line Studies : Compounds similar to this compound have shown promising results against various cancer cell lines. For example, some studies reported IC values in the low micromolar range against breast and colon cancer cells .
- Mechanisms : The antitumor activity may be attributed to the induction of apoptosis and inhibition of cell proliferation pathways .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound:
- Cytokine Inhibition : Research has indicated that triazole derivatives can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests a possible application in treating inflammatory diseases.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various triazole derivatives, including this compound against common pathogens. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These findings highlight its potential as an antimicrobial agent.
Study 2: Antitumor Activity in Cell Lines
In another study assessing the antitumor effects on various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.4 |
| HCT116 (Colon Cancer) | 7.2 |
These results suggest that the compound has significant cytotoxic effects on cancer cells.
Scientific Research Applications
The applications of 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid are not explicitly detailed within the provided search results. However, the search results do offer information regarding benzothiazole derivatives and their applications, as well as some insight into the synthesis and potential uses of related compounds.
Benzothiazole Derivatives: General Applications
- Anti-inflammatory, Analgesic, and Antipyretic Activity: Benzothiazoles, in general, possess anti-inflammatory, analgesic, and antipyretic properties, making them valuable in treating arthritic and dermatological disorders and conditions with inflammation, fever, and pain . Such conditions include rheumatoid arthritis, osteoarthritis, gout, infectious arthritis, rheumatic fever, and inflammatory conditions of the ocular system .
- Pharmaceutical Applications: Derivatives of benzothiazoles, such as 4-(benzothiazol-2-yl)phenylacetic acids, are noted for their use as anti-inflammatory compounds . These compounds can be administered through various routes, including orally, topically, parenterally, by inhalation spray, or rectally, using conventional pharmaceutical carriers .
- PPARα/γ Agonist Ligands: Certain benzothiazole-2-one derivatives have been designed as dual PPARα/γ agonist ligands for treating type 2 diabetes and its complications .
Synthesis and Reactions
- Synthesis of Benzothiazole Phenylacetic Acids: The synthesis of benzothiazole phenylacetic acids involves condensing o-aminothiophenol with a benzoic acid, which carries a para substituent that can be converted into an acetic acid residue using conventional techniques .
- Preparation Methods: The preparation of compounds may involve multiple steps, such as treating bromoalkylphenyl benzothiazoles with sodium cyanide to yield cyanoalkylphenyl benzothiazoles, followed by acid hydrolysis to obtain the desired benzothiazole phenyl acetic acid .
Specific Compounds and Derivatives
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- Methoxy/Ethoxy Groups (Target compound, ) : Methoxy (electron-donating) and ethoxy substituents modulate lipophilicity and metabolic stability. Ethoxy in ’s compound may extend half-life compared to methoxy .
- Methyl Groups (C1632) : The 3-methyl substituent on the triazolo-pyridazine core in C1632 contributes to its Lin-28 inhibitory activity by optimizing steric interactions with the target protein .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
